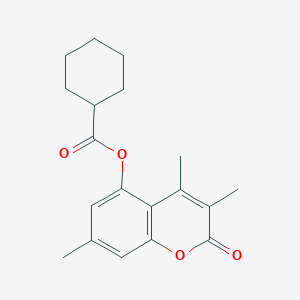
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate
Overview
Description
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate is a chemical compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a chromen-2-one core with three methyl groups and a cyclohexanecarboxylate ester moiety.
Preparation Methods
The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and water, with catalysts like sodium ascorbate and copper sulfate (CuSO4·5H2O) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like amines or thiols replace halogen atoms.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activity, it is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of fluorescent dyes and sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s lipophilic nature allows it to penetrate cell membranes, where it can interact with intracellular targets. For example, it may inhibit enzymes involved in inflammatory pathways or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate can be compared with other chromen-2-one derivatives, such as:
3,4,7-Trimethyl-5-(3-oxobutan-2-yl)oxy-2H-chromen-2-one: This compound has a similar chromen-2-one core but with different substituents, leading to variations in biological activity.
2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid: Another derivative with a propanoic acid moiety, which may exhibit different pharmacokinetic properties.
Properties
IUPAC Name |
(3,4,7-trimethyl-2-oxochromen-5-yl) cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-11-9-15-17(12(2)13(3)18(20)22-15)16(10-11)23-19(21)14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFSSUMCEUUERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


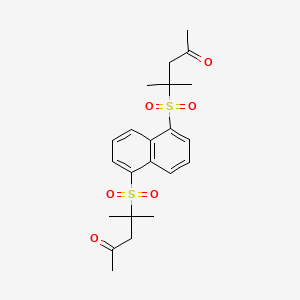
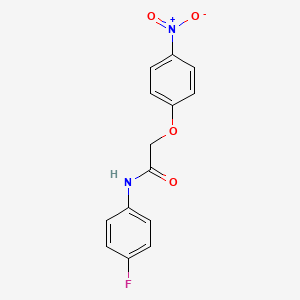
![4-METHYL-4-{4-[4-(2-METHYL-4-OXOPENTANE-2-SULFONYL)PHENOXY]BENZENESULFONYL}PENTAN-2-ONE](/img/structure/B3461583.png)

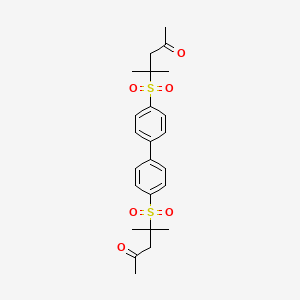
![2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B3461599.png)
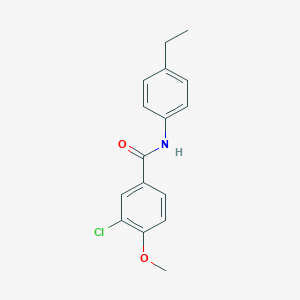
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B3461625.png)
![6-chloro-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3461640.png)
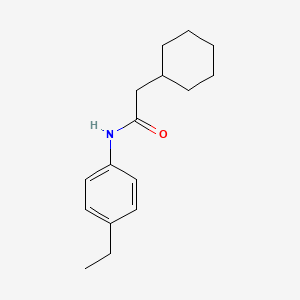
![2,4-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3461656.png)
![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-methylpiperidine](/img/structure/B3461664.png)

![Methyl 4-[2-(4-chloroanilino)-2-oxoethoxy]benzoate](/img/structure/B3461673.png)
